

A Comparative Analysis of In Vitro and In Vivo Data for Methylone

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This guide provides a comprehensive comparison of in vitro and in vivo data for the synthetic cathinone, Methylone. By presenting key experimental findings in a structured format, this document aims to facilitate a deeper understanding of Methylone's pharmacological profile and its translation from preclinical models to clinical observations.

Executive Summary

Methylone, a substituted cathinone and analog of MDMA, demonstrates activity as a monoamine transporter substrate, modulating the levels of dopamine, norepinephrine, and serotonin. In vitro assays reveal its potency at these transporters, while in vivo studies in both animal models and humans provide insights into its pharmacokinetic and pharmacodynamic effects. This guide synthesizes data from various studies to offer a side-by-side comparison, highlighting the correlations and discrepancies between in vitro and in vivo findings.

Data Presentation

In Vitro Data: Monoamine Transporter Interactions

The following table summarizes the in vitro binding affinities (K_i) and uptake inhibition potencies (IC_{50}) of Methylone at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

| Transporter | Parameter | Value (μM) | Reference |
|----------------------|-----------|------------|-----------|
| Dopamine (DAT) | Ki | 2.73 ± 0.2 | [1] |
| IC50 | 4.82 | [1] | |
| Norepinephrine (NET) | IC50 | > DAT | [2] |
| Serotonin (SERT) | IC50 | > DAT | [2] |

Note: A direct numerical value for NET and SERT IC50 was not consistently available across the reviewed literature, but the rank order of potency is indicated as NET > DAT > SERT.[2]

In Vivo Data: Pharmacokinetics in Humans

The table below presents the pharmacokinetic parameters of orally administered Methylone in human volunteers. The data demonstrates a dose-proportional increase in exposure.[1][3]

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC ₀₋₂₄ (h·ng/mL) | T _{1/2} (h) |
|-----------|--------------|----------|-------------------------------|----------------------|
| 50 | 153 | 1.5 | 1042.8 | 5.8 |
| 100 | 304 | ~2 | 2441.2 | 6.4 |
| 150 | 355 | ~2 | 3524.4 | 6.9 |
| 200 | 604 | ~2 | 5067.9 | 6.4 |

In Vivo Data: Pharmacokinetics in Rats

Pharmacokinetic studies in rats have also been conducted, providing comparative data on the disposition of Methylone in a preclinical model.

| Route of Administration | Dose (mg/kg) | Tmax (min) | T _{1/2} (min) | Reference |
|-------------------------|--------------|------------|------------------------|-----------|
| Subcutaneous | 3, 6, 12 | 15-45 | 60-90 | [4] |

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of Methylone to inhibit the uptake of monoamines by their respective transporters.

Methodology:

- **Cell Culture:** Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured in appropriate media.[\[5\]](#)
- **Assay Preparation:** Cells are seeded in 96-well plates and allowed to adhere. On the day of the experiment, the culture medium is replaced with a Krebs-HEPES buffer (KHB).[\[5\]](#)
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of Methylone or a vehicle control for a specified period.[\[6\]](#)[\[7\]](#)
- **Substrate Addition:** A radiolabeled monoamine substrate (e.g., [^3H]dopamine for DAT, [^3H]norepinephrine for NET, or [^3H]serotonin for SERT) is added to initiate the uptake reaction.[\[6\]](#)[\[7\]](#)
- **Termination of Uptake:** After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KHB.[\[6\]](#)[\[7\]](#)
- **Quantification:** Cells are lysed, and the radioactivity is measured using a scintillation counter.
- **Data Analysis:** The concentration of Methylone that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.

In Vivo Human Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of Methylone in humans after oral administration.

Methodology:

- **Study Design:** A randomized, double-blind, placebo-controlled, crossover study design is employed with healthy human volunteers.[\[1\]](#)[\[3\]](#)
- **Dosing:** Participants receive single oral doses of Methylone (e.g., 50, 100, 150, 200 mg) or a placebo, with a washout period between sessions.[\[1\]](#)[\[3\]](#)
- **Blood Sampling:** Venous blood samples are collected into tubes containing an anticoagulant at predefined time points before and after drug administration.[\[1\]](#)[\[3\]](#)
- **Plasma Preparation:** Plasma is separated by centrifugation and stored frozen until analysis.[\[1\]](#)[\[3\]](#)
- **Bioanalysis:** Plasma concentrations of Methylone and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[1\]](#)[\[3\]](#)
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Assay Using Liver Microsomes

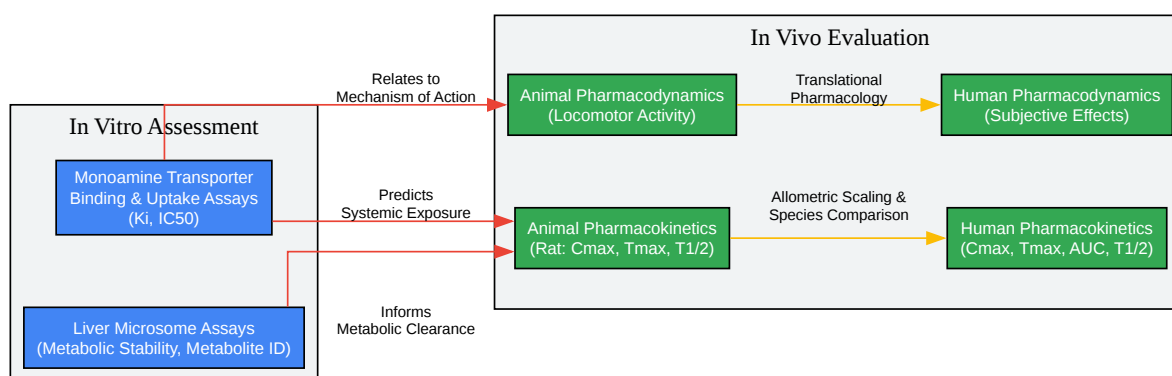
Objective: To assess the metabolic stability of Methylone and identify the enzymes involved in its metabolism.

Methodology:

- **Incubation Mixture:** Methylone is incubated with human liver microsomes in a phosphate buffer at 37°C.[\[8\]](#)
- **Cofactor Addition:** The reaction is initiated by adding an NADPH-regenerating system to support the activity of cytochrome P450 enzymes.[\[8\]](#)[\[9\]](#) A control incubation without the cofactor is also performed.[\[8\]](#)
- **Time Course Sampling:** Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[\[8\]](#)
- **Reaction Termination:** The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[\[8\]](#)

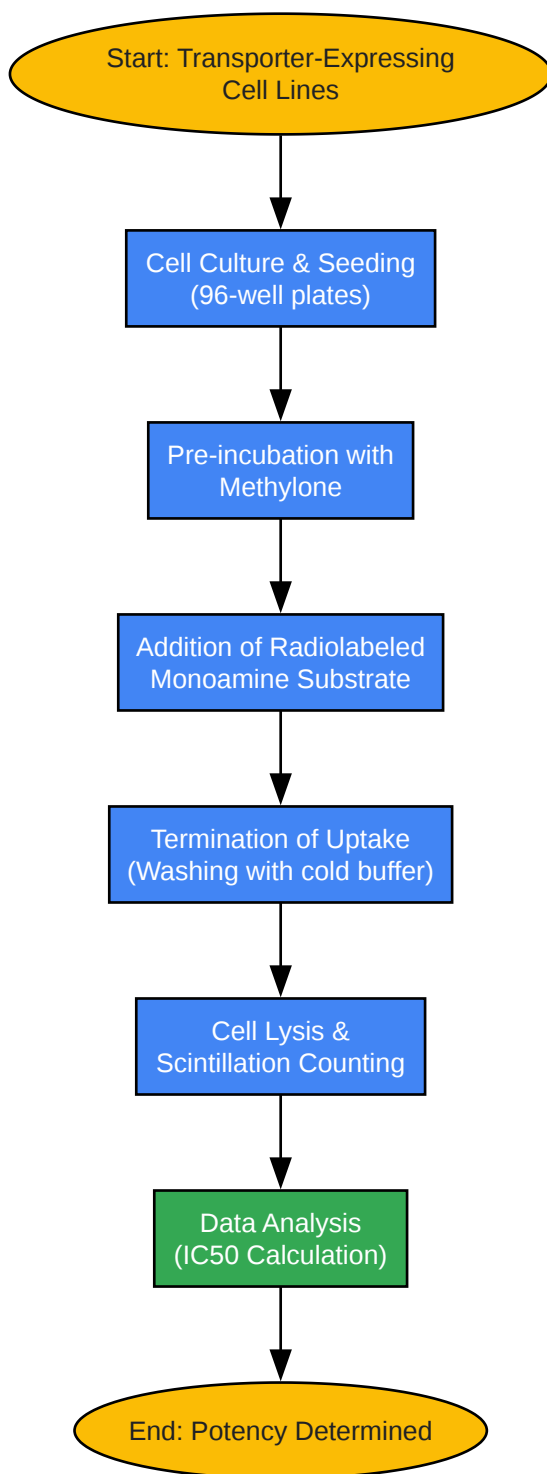
- **Sample Processing:** The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.[8]
- **LC-MS/MS Analysis:** The concentration of the remaining Methylone in the supernatant is quantified using a validated LC-MS/MS method.
- **Data Analysis:** The rate of disappearance of Methylone is used to calculate its metabolic half-life and intrinsic clearance.

Visualizations



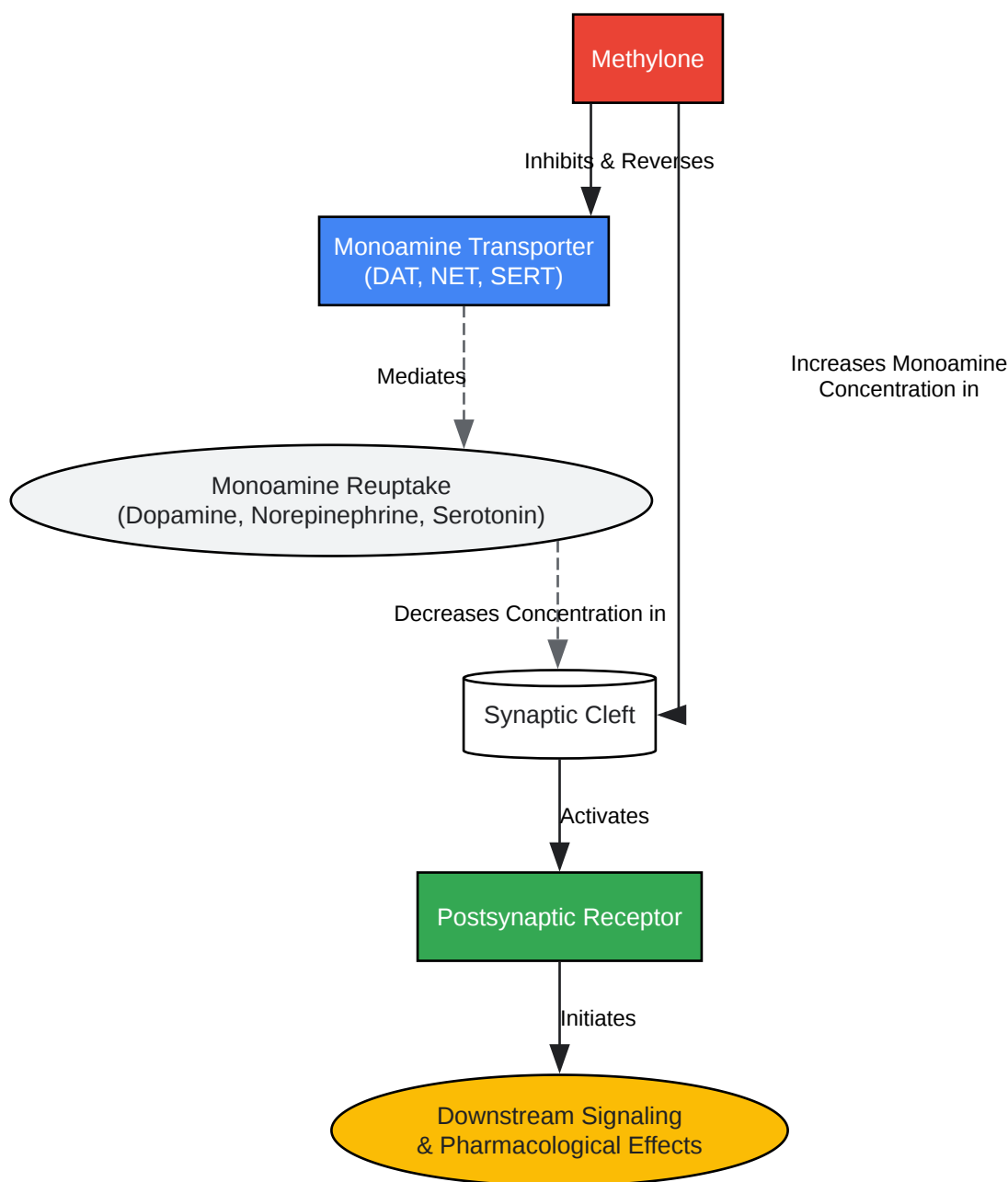
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Caption: Logical relationship between in vitro and in vivo data for Methylone.



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Caption: Experimental workflow for in vitro monoamine transporter uptake assay.



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Caption: Signaling pathway of Methylone at the monoamine transporter.

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